molecular formula C13H12N2O2 B13009151 Ethyl [3,3'-bipyridine]-6-carboxylate

Ethyl [3,3'-bipyridine]-6-carboxylate

Cat. No.: B13009151
M. Wt: 228.25 g/mol
InChI Key: BHCKXXCONJTQLF-UHFFFAOYSA-N
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Description

Ethyl [3,3'-bipyridine]-6-carboxylate (CAS 1214365-68-0) is a high-purity chemical reagent designed for research and development applications. This compound serves as a versatile synthetic intermediate and building block in coordination chemistry and medicinal chemistry. Its molecular structure features a carboxylate ester functional group and a 3,3'-bipyridine core, which is known to act as a potent bidentate chelating ligand for various metal ions . In research, this compound is primarily valued for its role in constructing metal complexes. The bipyridine moiety coordinates to metal centers through its two nitrogen atoms, forming stable complexes that are fundamental in developing catalysts, studying supramolecular assemblies, and creating new materials with unique photophysical or electrochemical properties . The ester group provides a handle for further synthetic modification, allowing researchers to diversify the molecule into other valuable derivatives. While specific biological data for this exact compound is limited, bipyridine-based scaffolds are extensively investigated in biomedical research. Studies on related 2,2'-bipyridine complexes and derivatives have demonstrated significant potential in anticancer and antimicrobial applications . For instance, 2,2'-bipyridine derivatives have been coordinated with metals like Rh(III) and Au(III) to create complexes with enhanced antimicrobial activity . Other research highlights Schiff base metal complexes incorporating bipyridine-dicarboxylic acid co-ligands for their in vitro cytotoxicity against cancer cell lines, such as breast cancer MCF-7 cells, and their antioxidant properties . Furthermore, novel 2,2'-bipyridine hydroxamic acid derivatives have been designed as potential therapeutic agents for head and neck cancer, showcasing mechanisms that include HDAC inhibition and the induction of ROS-mediated apoptosis . This positions this compound as a promising precursor for the synthesis of novel bioactive molecules in drug discovery efforts. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 5-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-6-5-11(9-15-12)10-4-3-7-14-8-10/h3-9H,2H2,1H3

InChI Key

BHCKXXCONJTQLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Ethyl 3,3 Bipyridine 6 Carboxylate

Precursor Synthesis and Building Block Methodologies for 3,3'-Bipyridine (B1266100) Cores

The formation of the C-C bond linking the two pyridine (B92270) rings in a 3,3'-bipyridine system is a critical step. Various coupling strategies, leveraging transition-metal catalysis, have been developed to achieve this transformation efficiently. Bipyridines are crucial components in materials science and catalysis, driving the development of numerous synthetic routes. mdpi.comnih.gov However, the synthesis can be challenging because the bipyridine product can coordinate to the metal catalyst, reducing its activity. mdpi.comresearchgate.net

Homocoupling Reactions of Pyridine Derivatives

Homocoupling reactions are effective for producing symmetrical bipyridines and serve as a foundational method in pyridine chemistry. mdpi.com These reactions involve the coupling of two identical pyridine-halide molecules.

Ullmann Coupling: This is a classic method for synthesizing symmetrical bipyridines, traditionally involving the copper-mediated homocoupling of aryl halides at high temperatures (>200 °C). mdpi.comnih.gov While effective, the harsh conditions and the need for stoichiometric amounts of copper have limited its utility. mdpi.com More contemporary Ullmann-type reactions may use palladium catalysts. For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C can facilitate the homocoupling of bromopyridines. preprints.org

Wurtz Coupling: The Wurtz reaction, which uses sodium metal to couple organic halides, is also a viable method for creating symmetrical bipyridines. mdpi.comresearchgate.net This single-electron transfer (SET) approach has been somewhat overlooked due to the challenges of handling sodium metal. researchgate.net

Palladium-Catalyzed Reductive Homocoupling: Modern methods have focused on using palladium catalysts under milder conditions. For example, Pd(OAc)₂ can catalyze the reductive homocoupling of bromopyridines in 1,4-butanediol, which acts as the solvent, ligand, and reductant, requiring very low catalyst loading (0.01 mol%). mdpi.compreprints.org

Table 1: Comparison of Homocoupling Reactions for Bipyridine Synthesis
Reaction TypeTypical Catalyst/ReagentKey FeaturesReference
Ullmann CouplingCopper (stoichiometric) or Palladium (catalytic)Classic method; often requires high temperatures. mdpi.comnih.gov
Wurtz CouplingSodium MetalEffective for symmetrical bipyridines; involves reactive sodium. mdpi.comresearchgate.net
Pd-Catalyzed Reductive HomocouplingPd(OAc)₂Milder conditions; low catalyst loading. mdpi.compreprints.org

Cross-Coupling Methodologies (e.g., Suzuki, Stille, Negishi) in 3,3'-Bipyridine Synthesis

Cross-coupling reactions are indispensable for the synthesis of unsymmetrical bipyridines, offering high selectivity and functional group tolerance.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a highly attractive route for constructing the C(sp²)–C(sp²) bond in bipyridines. mdpi.comresearchgate.net A significant challenge is the tendency of the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. mdpi.comresearchgate.net Early examples required high catalyst loadings (>10 mol%) and gave moderate yields. mdpi.com More advanced catalytic systems, such as those using cyclopalladated ferrocenylimine or imidazolium (B1220033) salt ligands, have been developed to improve efficiency and turnover numbers. mdpi.comnih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. Stille coupling can produce a variety of bipyridine compounds, but it often requires harsh reaction conditions, such as refluxing in toluene (B28343) for extended periods. orgsyn.org A major drawback is the toxicity of the organotin reagents. orgsyn.org

Negishi Coupling: The Negishi coupling is a powerful and versatile method for preparing bipyridines, known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org This reaction utilizes a pre-formed pyridyl zinc halide, which can be generated from a pyridyl lithium compound or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org It couples efficiently with various halogen-substituted pyridines. orgsyn.orgorgsyn.org The reactivity of halides in Negishi coupling typically follows the trend I > Br > Cl, with fluoro-substituted pyridines being generally inert. orgsyn.org

Table 2: Overview of Cross-Coupling Methodologies for 3,3'-Bipyridine Synthesis
MethodologyCoupling PartnersCatalystAdvantagesDisadvantagesReference
Suzuki CouplingPyridylboronic acid/ester + Pyridyl halidePalladium ComplexHigh functional group tolerance, commercially available reagents.Catalyst inhibition by bipyridine product. mdpi.comresearchgate.net
Stille CouplingPyridylstannane + Pyridyl halidePalladium ComplexVersatile for various bipyridines.Toxic tin reagents, often harsh conditions. orgsyn.org
Negishi CouplingPyridylzinc halide + Pyridyl halide/triflatePalladium ComplexHigh yields, mild conditions, excellent functional group tolerance.Requires preparation of organozinc reagent. orgsyn.orgorgsyn.org

Electrochemical Approaches for Bipyridine Formation

Electrochemical synthesis offers a sustainable and alternative route to bipyridine cores. mdpi.comnih.gov This method can involve the direct dehydrogenative oxidative coupling of pyridine derivatives. For example, the electrolysis of certain phenols at a lead oxide anode has been shown to produce biphenol as a side product, demonstrating the principle of electrochemical homocoupling. nih.gov In another application, the electrochemical reduction of ethyl bromide at an indium cathode in the presence of 2,2'-bipyridyl yielded an organometallic complex, showcasing the utility of electrochemistry in this field. iupac.org These methods can avoid the use of expensive or toxic reagents required in some traditional coupling reactions.

Other Transition-Metal-Catalyzed Coupling Reactions

Beyond the main cross-coupling reactions, other transition-metal-catalyzed methods provide alternative pathways to bipyridine structures.

Nickel-Catalyzed Couplings: Nickel catalysts are effective for the reductive coupling of halopyridines. nih.gov For instance, NiCl₂·6H₂O can efficiently catalyze the homocoupling of 2-halopyridines to form 2,2'-bipyridines in high yield without the need for external ligands. mdpi.com However, these specific conditions were reported as not being effective for the synthesis of 3,3'-bipyridines. mdpi.com

Decarboxylative Cross-Coupling: This method allows for the synthesis of biaryl compounds by coupling aromatic carboxylates with aryl halides. mdpi.com For example, a palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been demonstrated under microwave irradiation. mdpi.com Another approach combines the decarboxylation of picolinic acid with the C–H activation of pyridine using a dinuclear palladium complex. nih.gov

Esterification and Functionalization of the Carboxylate Group

Once the [3,3'-bipyridine]-6-carboxylic acid core is synthesized, the final step to obtain the target compound is the esterification of the carboxylic acid group.

Direct Esterification Techniques

Direct esterification involves reacting the carboxylic acid with an alcohol (in this case, ethanol) to form the corresponding ester. Several methods are available for this transformation under mild conditions suitable for functionalized heterocyclic compounds.

Fischer Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed during the reaction or using a large excess of the alcohol. masterorganicchemistry.com For pyridine carboxylic acids, a modified approach uses a strong acid salt of a pyridine carboxylic acid ester as the catalyst, allowing the product ester to be distilled directly from the reaction mixture. google.com

Coupling Agent-Mediated Esterification: To avoid the harsh acidic conditions that might be incompatible with certain substrates, esterification can be achieved at room temperature using a coupling agent. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This technique is highly efficient and proceeds under nonacidic, mildly basic conditions, making it compatible with a broad range of functional groups. orgsyn.org

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of ethyl [3,3'-bipyridine]-6-carboxylate, allowing for the introduction of different alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base and involves the reaction of the ester with an alcohol. rsc.org The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form the new ester and releases the original alcohol.

The kinetics of transesterification, particularly for related β-keto esters, can be slow, often necessitating a catalyst to enhance the reaction rate. rsc.org For pyridine carboxylic acid esters, historical methods involved using an acid catalyst like sulfuric acid, followed by a neutralization step. google.com More contemporary and efficient methods aim to simplify this process. A cyclic process for the manufacture of pyridine esters has been developed that utilizes a strong acid salt of a pyridine carboxylic acid ester as a reusable catalyst, with the reaction carried out at reflux temperatures. google.com

The choice of alcohol and catalyst can be tailored to achieve desired product yields and to accommodate other functional groups present in the molecule. For instance, in the synthesis of butyl acetoacetate (B1235776) from ethyl acetoacetate, catalyst loading and the molar ratio of reactants were found to be significant factors influencing the yield. rsc.org

Table 1: Examples of Transesterification Reactions
ReactantCatalyst/ConditionsProductReference
Ethyl acetoacetate and butanolNH2-MK10-Bpy-Mn or NH2-MK10-Bpy-ZnButyl acetoacetate rsc.org
Pyridine carboxylic acid and alcoholSulfuric acidPyridine carboxylic acid ester google.com
Pyridine carboxylic acid and water-immiscible alcoholStrong acid salt of pyridine carboxylic acid esterPyridine carboxylic acid ester google.com

Derivatization of Carboxylic Acids to other Functional Groups (e.g., amides, nitriles)

The carboxylic ester of this compound can be converted into a variety of other functional groups, significantly broadening its synthetic utility.

Amides: Amidation is a common transformation, readily achieved by reacting the ester with an amine. This can be performed directly, often requiring heat, or can be facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. Pyridine carboxamides are notable derivatives, with some, like niacinamide, being important vitamins. google.com The synthesis of amides from esters is a fundamental reaction in the preparation of many biologically active molecules.

Nitriles: The conversion of carboxylic acids (or their ester derivatives) to nitriles is another valuable transformation. A common method involves the dehydration of a primary amide, which can be formed from the ester. Alternatively, direct methods for the conversion of carboxylic acids to nitriles exist. For instance, a new methodology for synthesizing functionalized bipyridines involves the direct cyanation of a 3-(2-pyridyl)-1,2,4-triazine 4-oxide, followed by transformation of the triazine ring and subsequent chemical conversion of the cyano group. rsc.org

The functionalization of carboxylic acids has been advanced through metallaphotoredox catalysis, enabling transformations like amination directly from the carboxylic acid. princeton.edunih.gov These modern methods offer milder reaction conditions and broader functional group tolerance. princeton.edu

Table 2: Derivatization of Carboxylic Acid Functionality
Starting MaterialReagentsProduct Functional GroupReference
Pyridine carboxylic acid esterAmmonia (B1221849)Amide google.com
3-(2-pyridyl)-1,2,4-triazine 4-oxideCyanation reagentsNitrile rsc.org
Aliphatic carboxylic acidsAmination reagents via metallaphotoredox catalysisAmine princeton.edunih.gov

Regioselective Functionalization of the Bipyridine Moiety

The bipyridine core of this compound offers multiple sites for functionalization. Regioselective methods are critical for controlling the position of new substituents.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heteroaromatic compounds, including pyridines and bipyridines. nih.gov This atom-economical approach avoids the need for pre-functionalized starting materials. rsc.org

Palladium-catalyzed C-H arylation is a prominent strategy. rsc.orgnih.gov For instance, the intramolecular C-H arylation of pyridine derivatives has been used to synthesize multiply fused heteroaromatic compounds. nih.govresearchgate.net The choice of ligand for the palladium catalyst can significantly influence the reaction's yield and selectivity. nih.govresearchgate.net For example, in the C-H arylation of a 2-quinolinecarboxyamide, the yield was improved from 42% with Pd(OAc)2 alone to 94% when triphenylphosphine (B44618) (PPh3) was used as a ligand. researchgate.net

Direct arylation can be regioselective, often targeting positions ortho to the nitrogen atom in the pyridine ring due to electronic effects and the directing ability of the nitrogen. mdpi.comyoutube.com However, achieving regioselectivity in more complex systems like bipyridines can be challenging. nih.gov The use of directing groups can be crucial for controlling the site of functionalization. nih.gov

Table 3: C-H Activation and Functionalization Examples
SubstrateCatalyst/ReagentsFunctionalization TypeProductReference
2-Quinolinecarboxyamide derivativePd(OAc)2, PPh3Intramolecular C-H ArylationFused heterocyclic compound nih.govresearchgate.net
BenzofurazanPd catalystC4 ArylationC4-arylated benzofurazan nih.gov
Tryptophan derivativePd(OAc)2, AgOAcC4 Olefination4-substituted tryptophan derivative nih.gov
PyridinePotassium amide (KNH2)Amination (Chichibabin reaction)2-Aminopyridine youtube.com

Halogenation and Subsequent Cross-Coupling of Bipyridine (e.g., bromination)

Halogenation of the bipyridine ring, followed by cross-coupling reactions, is a classic and highly effective strategy for introducing a wide range of substituents.

Halogenation: Bromination is a common halogenation reaction. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose. nih.gov Manganese-catalyzed C(sp3)–H bromination using NBS has been developed for unactivated aliphatic C–H bonds, showcasing the versatility of this reagent. d-nb.info For bipyridines, palladium-catalyzed directed C-H halogenation of bipyridine N-oxides using NCS or NBS can yield 3-chloro- or 3-bromobipyridine N-oxides in high yields. nih.gov The directing effect of the N-oxide is crucial for this regioselectivity.

Cross-Coupling: The resulting halobipyridines are excellent substrates for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This palladium-catalyzed reaction couples the halobipyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new carbon-carbon bond. youtube.com

A significant challenge in Suzuki coupling with bipyridine substrates is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, various strategies have been developed, including the use of specific ligands, such as imidazolium salts or cyclopalladated ferrocenylimine catalysts, and the use of more stable boron reagents like boronic pinacol (B44631) esters or lithium triisopropyl borates. mdpi.comnih.gov The Suzuki-Miyaura coupling is highly versatile and has been used to synthesize a wide array of functionalized bipyridines, including those with pharmaceutical applications like milrinone. mdpi.com

Table 4: Halogenation and Cross-Coupling Reactions
Reaction TypeSubstrateCatalyst/ReagentsProductReference
HalogenationBipyridine N-oxidePd(OAc)2, NBS3-Bromobipyridine N-oxide nih.gov
Suzuki CouplingBromopyridine and Pyridyl boronic acidPd(PPh3)4, Na2CO3Bipyridine mdpi.comresearchgate.net
Suzuki CouplingPyridyl halide and 3-Pyridine boronic pinacol esterCyclopalladated ferrocenylimine catalystBipyridine derivative mdpi.com
Suzuki CouplingHeterocycle and Aryl halideLithium triisopropyl borate, XPhos precatalystHeterocyclic biaryl product nih.gov

Amination and Other Nucleophilic Substitutions on the Bipyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as amines, onto the bipyridine ring. acs.org This reaction is most effective when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halide. youtube.comyoutube.com

The reactivity of halopyridines in SNAr reactions depends on the position of the halogen. Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are more reactive towards nucleophilic substitution than those at the 3-position. youtube.com

A recent advancement involves the use of trimethylammonium-substituted bipyridines as electrophiles in SNAr reactions. acs.orgnih.gov These cationic substrates are highly reactive and allow for the introduction of a diverse range of nucleophiles, including alcohols, thiols, and fluoride, under mild conditions. acs.orgnih.gov This method offers advantages in terms of ease of synthesis and purification compared to traditional methods using halobipyridines. acs.orgnih.gov For example, 6-trimethylammonium 2,2′-bipyridine tetrafluoroborate (B81430) can be readily fluorinated to give 6-fluoro-2,2′-bipyridine in high yield. nih.gov

The Chichibabin reaction is a classic example of nucleophilic amination where pyridine itself reacts with a strong nucleophile like potassium amide to produce 2-aminopyridine, with the expulsion of a hydride ion. youtube.com

Table 5: Nucleophilic Substitution Reactions on Bipyridine Ring
SubstrateNucleophile/ReagentsProductReference
6-trimethylammonium 2,2′-bipyridine tetrafluoroborateTBAF6-fluoro-2,2′-bipyridine acs.orgnih.gov
2-ChloropyridineSodium methoxide2-Methoxypyridine youtube.com
PyridinePotassium amide (KNH2)2-Aminopyridine youtube.com
Cationic trimethylaminated bipyridinesAlcohols, thiolsFunctionalized bipyridines acs.org

Purification and Isolation Techniques for Bipyridine Esters

The purification and isolation of this compound and its derivatives are critical steps to obtain materials of high purity. Common techniques include extraction, chromatography, and crystallization.

Extraction: Following a reaction, an initial workup often involves liquid-liquid extraction to separate the product from the reaction mixture. For pyridine carboxylic acid esters, historical methods involved neutralizing the reaction mixture and then performing several extractions with a solvent like ethyl ether. google.com The choice of extraction solvent is crucial and depends on the solubility of the target compound. researchgate.net

Chromatography: Column chromatography is a widely used technique for purifying bipyridine derivatives. nih.gov Silica (B1680970) gel is a common stationary phase. nih.govacs.org However, the separation of SNAr products from unreacted starting material can sometimes be challenging using silica gel chromatography. nih.gov Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress and for determining the appropriate solvent system for column chromatography. acs.org Paper chromatography has also been historically used for the separation of pyridine derivatives. nih.gov

Crystallization/Precipitation: Crystallization is an effective method for obtaining highly pure solid products. For pyridine carboxylic acid derivatives, it can be challenging due to varying solubility. researchgate.net In some cases, precipitation of the hydrochloride salt by adding excess hexane (B92381) can be an effective isolation strategy. researchgate.net

Distillation: For volatile esters, vacuum distillation can be used to purify the product directly from the reaction mixture after removing the excess alcohol. google.com

The choice of purification method depends on the physical properties of the specific bipyridine ester, including its polarity, solubility, and volatility.

Coordination Chemistry of Ethyl 3,3 Bipyridine 6 Carboxylate As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of ethyl [3,3'-bipyridine]-6-carboxylate is dictated by the interplay between the bipyridine framework and the carboxylate group. This allows for multiple modes of binding, ranging from simple bidentate chelation to more complex multidentate and bridging structures.

The most fundamental coordination mode of this compound involves the two nitrogen atoms of the bipyridine moiety acting as a bidentate N,N'-donor. rsc.orgresearchgate.net This is a characteristic feature of bipyridine-type ligands, which form stable five-membered chelate rings with metal ions. ossila.com In this mode, the ligand is typically neutral. The resulting complexes often exhibit well-defined geometries, such as the octahedral structure seen in many tris(bipyridine) complexes. wikipedia.org

Single crystal X-ray diffraction studies on related ruthenium(II) complexes containing bipyridine dicarboxylic acids confirm that the ligand coordinates as a neutral bidentate donor through both nitrogen atoms of the bipyridine ring. researchgate.net Similarly, non-cyclometalated gold(III) complexes have been synthesized where a substituted 2,2'-bipyridine (B1663995) ligand binds in a bidentate (N∧N) fashion. researchgate.net This N,N' chelation is the primary interaction responsible for the formation of a wide range of stable transition metal complexes.

The ethyl carboxylate group, particularly after hydrolysis to the corresponding carboxylate anion, introduces additional coordination possibilities, enabling multidentate behavior. This functionality can engage in several binding modes:

Tridentate N,N',O-Chelation: The deprotonated carboxylate group can coordinate to the same metal center as the two bipyridine nitrogen atoms. This results in a tridentate chelation mode, forming a more rigid and stable complex. The ability of the carboxylate to participate in coordination is often dependent on factors like pH and the nature of the metal ion. nih.gov

Bridging Coordination: The carboxylate group can act as a bridge between two different metal centers. This is a common feature in the formation of polynuclear complexes and coordination polymers. For instance, manganese(II) complexes have been synthesized where two metal fragments are bridged by two propionato groups in a syn-anti conformation. hhu.de In a heterometallic Cu(II)-Cd(II) coordination polymer, the deprotonated carboxylic groups of the primary ligand coordinate to the Cd(II) ion, demonstrating the group's capacity to link different metal units. nih.gov

Bidentate O,O'-Chelation: The two oxygen atoms of the carboxylate group can chelate a metal ion, forming a four-membered ring. This is observed in a cadmium(II) coordination polymer where the Cd(II) ion's coordination sphere is completed by two bidentately coordinated carboxylic groups from different macrocyclic cations. nih.gov

The involvement of the carboxylate group significantly expands the structural diversity of the resulting metal complexes, allowing for the construction of intricate mono- and polynuclear architectures.

The specific geometry of this compound has a profound impact on the structure of its metal complexes.

Impact of 3,3'-Linkage: Unlike the more common and structurally rigid 2,2'-bipyridine, the 3,3'-linkage allows for greater rotational freedom between the two pyridine (B92270) rings. This flexibility enables the ligand to adapt to the preferred coordination geometry of various metal ions. Studies on related 3,3'-disubstituted bipyridine ligands show that this flexibility allows the donor set to shift between facial (fac) and meridional (mer) isomers, leading to different nuclearities, such as trinuclear triangles and tetranuclear clusters. nih.gov

Impact of Carboxylate Position: The placement of the carboxylate group at the 6-position, adjacent to one of the coordinating nitrogen atoms, is critical. This proximity facilitates the potential for tridentate N,N',O-chelation. The stability of such chelate rings is highly dependent on their size. Research on lanthanide complexes with ligands featuring a pendant carboxylic arm has shown that an increase in the length of this arm, which forms larger chelate rings, disfavors complexation and reduces stability. mdpi.com Therefore, the relatively short linkage provided by the C6-carboxylate is optimal for forming a stable five- or six-membered chelate ring in a tridentate coordination mode. The trans effect in square planar complexes, such as those of Au(III) and Pd(II), can also influence which coordination sites are most reactive and how the ligand orients itself within the coordination sphere. acs.org

Synthesis and Characterization of Metal Complexes

This compound and its derivatives form stable complexes with a wide range of metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

The ligand readily coordinates to numerous d-block elements, forming complexes with diverse geometries and properties.

Ruthenium(II): Ru(II) complexes are often synthesized by reacting the ligand with precursors like cis-[RuCl₂(DMSO)₄] or [Ru(bpy)₂Cl₂]. rsc.orgresearchgate.netuzh.ch These reactions typically yield stable, six-coordinate octahedral complexes that are diamagnetic. rsc.org The resulting complexes can be characterized by elemental analysis, IR, and ¹H NMR spectroscopy. rsc.org

Manganese(II): The synthesis of Mn(II) complexes can be achieved by reacting a manganese salt, such as manganese perchlorate, with the ligand in an ethanol (B145695) solution. hhu.de Depending on the reaction conditions and ancillary ligands, both mononuclear and dinuclear complexes, where carboxylate groups act as bridges, can be isolated. hhu.de

Copper(II): Cu(II) complexes are generally prepared by mixing a copper(II) salt, like copper(II) nitrate (B79036), with the ligand in a hot ethanol solution. jocpr.com The resulting complexes can exhibit various coordination geometries, including distorted octahedral and trigonal-bipyramidal, as confirmed by spectroscopic methods. jocpr.comnih.gov

Gold(III): Au(III) complexes can be prepared by reacting the ligand with a gold salt such as HAuCl₄. researchgate.net These reactions can yield non-cyclometalated, square-planar Au(III) complexes where the bipyridine derivative acts as a bidentate N,N' ligand. researchgate.net

Palladium(II): The synthesis of Pd(II) complexes, particularly when the ester group is involved, may require non-aqueous conditions to prevent hydrolysis. nih.gov Reactions using precursors like Pd(OAc)₂ can lead to square planar complexes where the ligand binds in a tridentate or even tetradentate fashion, showcasing the hemilabile nature of the carbonyl/carboxylate coordination. nih.gov

Cadmium(II): Cd(II) complexes have been synthesized from starting materials like CdCl₂ or cadmium triflate. mdpi.com The hard Lewis acid nature of Cd(II) favors coordination with the hard oxygen donors of the carboxylate group. nih.gov This is exemplified in a heterometallic Cu(II)-Cd(II) polymer where the Cd(II) ion is coordinated by two bidentate carboxylate groups, resulting in a distorted octahedral CdO₄Cl₂ environment. nih.gov

Cobalt(II), Nickel(II), and Zinc(II): While specific studies on this compound with these metals are less common, complexation follows established principles. For example, a flexible 3,3'-disubstituted bipyridine ligand has been shown to form a trinuclear Ni(II) triangle and a tetranuclear Zn(II) tetramer, highlighting the structural diversity achievable with these metals. nih.gov

The table below summarizes some of the transition metal complexes formed with bipyridine-carboxylate type ligands.

Metal IonTypical PrecursorCommon GeometryKey Structural Feature
Ru(II)[RuCl₂(DMSO)₄]OctahedralBidentate N,N' coordination. rsc.orgresearchgate.net
Mn(II)Mn(ClO₄)₂OctahedralCan form dinuclear bridged complexes. hhu.de
Cu(II)Cu(NO₃)₂Octahedral / Distorted Trigonal-BipyramidalVersatile coordination geometries. jocpr.comnih.gov
Au(III)HAuCl₄Square PlanarFormation of non-cyclometalated complexes. researchgate.net
Pd(II)Pd(OAc)₂Square PlanarHemilabile coordination of carbonyl/carboxylate. nih.gov
Cd(II)CdCl₂Distorted OctahedralCoordination via carboxylate groups in polymers. nih.gov
Ni(II)-OctahedralFormation of polynuclear clusters. nih.gov

The coordination chemistry of this compound extends to f-block and p-block elements.

Lanthanide Ions: The ligand is well-suited to coordinate with lanthanide ions, which are hard Lewis acids and have a strong affinity for oxygen donor ligands. Studies involving ¹H NMR titrations with La(III) (a diamagnetic model for other lanthanides) have been used to probe the complexation behavior. mdpi.com Research on analogous chiral bipyridine ligands with a pendant carboxylic arm has demonstrated the formation of stable complexes with ions like Eu(III). A critical finding from these studies is that the stability of the lanthanide complexes is highly sensitive to the size of the chelate ring formed by the coordinating arm; an increase in the length of the spacer between the bipyridine and carboxylate moieties leads to a decrease in complex stability. mdpi.com

Main Group Metal Ions: While less explored, the ligand can also coordinate with main group metal ions. The hard carboxylate oxygen donor is expected to interact favorably with hard main group metal cations. The versatile coordination modes of the ligand suggest potential for forming a variety of structures with these elements, although detailed studies are not as prevalent as for transition metals.

Stoichiometry and Nuclearity of Formed Complexes (e.g., mononuclear, dinuclear, polymeric)

The structure of this compound, featuring both a chelating bipyridine unit and a carboxylate group, allows for the formation of complexes with diverse stoichiometries and nuclearities. The specific outcome is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes: The most common coordination mode for bipyridine-type ligands involves the two nitrogen atoms binding to a single metal center, forming a stable five-membered chelate ring. In this fashion, this compound can form mononuclear complexes, such as [M(L)]n+, [M(L)2]n+, or [M(L)3]n+. In these complexes, the carboxylate group may or may not be involved in coordination. If it remains uncoordinated, it can serve as a site for further functionalization.

Dinuclear and Polynuclear Complexes: The ligand is also well-suited for constructing multinuclear architectures. The bipyridine unit can bridge two metal centers, although this is less common than chelation. More plausibly, the carboxylate group of a ligand already chelated to one metal center can coordinate to a second metal ion. This bridging capability can lead to the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. Aromatic polycarboxylic acids are well-established building blocks for such metal-organic frameworks (MOFs). nih.gov

The potential nuclearity of complexes formed with this ligand is summarized in the table below.

NuclearityDescriptionPotential Coordination Mode
Mononuclear A single central metal ion is coordinated by one or more ligand molecules.Ligand acts as a bidentate N,N'-chelate.
Dinuclear Two metal ions are linked by one or more bridging ligands.Ligand chelates one metal via the N,N' unit and bridges to a second metal via the carboxylate group.
Polymeric A repeating network of metal ions linked by ligand molecules.Ligand acts as a bridging linker, connecting multiple metal centers to form a coordination polymer.

Structural Analysis and Geometric Considerations of Metal Complexes

The geometric arrangement of ligands around a central metal ion is fundamental to the properties of a coordination complex. For ligands like this compound, the resulting geometries are a product of the metal's coordination preferences and the steric and electronic properties of the ligand itself.

Crystallographic Insights into Coordination Environments (e.g., octahedral, square planar, distorted geometries)

While specific crystallographic data for complexes of this compound are not widely reported, extensive studies on related bipyridine and terpyridine complexes provide significant insight. Transition metal complexes involving three bidentate ligands like bipyridine typically adopt a pseudo-octahedral geometry. nih.gov

For a complex such as [M(L)3]n+, the three bidentate ligands would arrange around the metal center, creating a chiral, propeller-like structure with a distorted octahedral coordination sphere. The "bite angle" of the bipyridine ligand (the N-M-N angle) is typically less than 90°, leading to this distortion. Similarly, a complex of the type [M(L)2X2] would also exhibit a distorted octahedral geometry.

In cases involving square planar metals like Pt(II) or Pd(II), a complex of the type [M(L)X2] would be expected, with the bipyridine unit occupying two adjacent coordination sites. The interaction of the carboxylate group, either through direct coordination or intermolecular interactions, can introduce further distortions or lead to higher-dimensional structures. diva-portal.org

The table below outlines common coordination geometries for various metal ions frequently complexed with bipyridine-type ligands.

Metal IonTypical Coordination NumberCommon Geometry
Ru(II), Fe(II) 6Distorted Octahedral
Co(II), Ni(II) 6Distorted Octahedral
Cu(II) 4, 5, or 6Square Planar, Square Pyramidal, or Distorted Octahedral
Pt(II), Pd(II) 4Square Planar
Eu(III), Tb(III) 8 or 9Square Antiprismatic, Tricapped Trigonal Prismatic

Conformational Analysis and Ligand Flexibility within Complexes

In its uncoordinated state, this compound possesses significant conformational freedom. The primary sources of this flexibility are the rotation around the C3-C3' bond connecting the two pyridine rings and the rotation within the ethyl carboxylate side chain. researchgate.net

Upon chelation to a metal center, the bipyridine moiety is locked into a rigid, nearly coplanar conformation required for the formation of the five-membered chelate ring. The two nitrogen atoms adopt a cis orientation relative to the C3-C3' bond. This conformational restriction is a key aspect of the chelate effect, contributing to the thermodynamic stability of the resulting complex.

The ethyl carboxylate group, however, retains a degree of conformational freedom. Its orientation relative to the bipyridine plane can vary, influenced by crystal packing forces, intermolecular hydrogen bonding, or weak intramolecular interactions. This remaining flexibility can be a crucial factor in the design of functional materials, as different conformers may exhibit distinct properties.

Thermodynamics and Kinetics of Complexation Reactions

The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the stability of the complex at equilibrium, while kinetics describes the speed and mechanism by which it is formed and undergoes subsequent reactions.

Complex Stability Constants and Their Determinants

For this compound, several factors determine the stability of its metal complexes:

The Chelate Effect: As a bidentate ligand, it benefits from the chelate effect, a significant entropic advantage gained from replacing two monodentate ligands with one bidentate ligand. This results in substantially higher stability compared to analogous complexes with monodentate pyridine ligands.

Nature of the Metal Ion: The stability of complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). allresearchjournal.com This trend is a consequence of the variation in ionic radius and ligand field stabilization energy across the series.

Ligand Basicity: The electron-withdrawing nature of the ethyl carboxylate group reduces the electron density on the pyridine rings, lowering the basicity of the nitrogen donor atoms. This electronic effect may slightly decrease the stability of its complexes compared to those of unsubstituted 3,3'-bipyridine (B1266100), but this is generally outweighed by the powerful chelate effect. The protonation state of the ligand, influenced by solution pH, can also significantly alter complex stability. osti.gov

FactorInfluence on Complex Stability
Chelate Effect Significantly increases stability due to favorable entropy change.
Metal Ion Stability varies with the metal ion (e.g., following the Irving-Williams series). allresearchjournal.com
Substituent Effects The electron-withdrawing -COOEt group decreases nitrogen basicity, potentially reducing the M-N bond strength slightly.
pH / Protonation Changes in pH can alter the protonation state of the ligand, affecting its ability to coordinate. osti.gov

Ligand Exchange Dynamics

Ligand exchange dynamics refer to the rate and mechanism by which a coordinated ligand is replaced by another from the surrounding solution. For chelating ligands like bipyridine, this process is typically much slower than for monodentate ligands due to the kinetic chelate effect. For a bipyridine ligand to dissociate, both metal-nitrogen bonds must be broken, and the probability of both re-forming before the ligand diffuses away is high.

Studies on related ruthenium-bipyridyl systems show that ligand exchange often does not occur spontaneously, even at elevated temperatures. rsc.org The process can, however, be initiated by an external stimulus, such as light. Photoinduced ligand exchange involves the excitation of the complex to a metal-centered (MC) excited state, which is often dissociative. universiteitleiden.nl The photo-induced removal of a ligand can generate a reactive intermediate that then combines with a solvent or other ligand molecule. universiteitleiden.nlnih.gov The rate of exchange can be controlled by factors ranging from electron tunneling to solvent relaxation, depending on the specific system. nih.gov

Spectroscopic and Advanced Characterization Methodologies in Research

Vibrational Spectroscopy for Functional Group Identification and Coordination Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. These methods are particularly useful for confirming the presence of the key structural motifs within Ethyl [3,3'-bipyridine]-6-carboxylate and for analyzing changes in its vibrational modes upon coordination to metal centers.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum is expected to display several characteristic peaks. The most prominent of these is the sharp, strong absorption band associated with the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the range of 1700-1730 cm⁻¹. The presence of the bipyridine core gives rise to a series of absorptions. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the pyridine (B92270) rings are expected in the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic (Bipyridine)
2850-3000 C-H Stretch Aliphatic (Ethyl)
1700-1730 C=O Stretch Ester
1400-1600 C=C and C=N Stretch Bipyridine Rings
1100-1300 C-O Stretch Ester

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly effective for observing the symmetric vibrations of non-polar bonds.

In the context of this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the bipyridine ring system. The symmetric "ring breathing" modes of the pyridine rings, which involve the expansion and contraction of the rings, typically give rise to strong and sharp signals in the Raman spectrum, often found near 1000 cm⁻¹. Other C=C and C=N stretching modes within the rings are also Raman active. The carbonyl (C=O) stretch, while strong in the IR, is generally weaker in the Raman spectrum. The analysis of Raman spectra, especially when the molecule is used as a ligand in metal complexes, can provide valuable information on the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the two pyridine rings and the aliphatic protons of the ethyl ester group.

The bipyridine core contains seven aromatic protons, each in a unique chemical environment, which would result in a complex series of doublets, triplets, and multiplets in the downfield region of the spectrum (typically δ 7.0-9.5 ppm). The protons on the substituted pyridine ring are expected to be shifted further downfield due to the electron-withdrawing effect of the ester group. The ethyl group would present a characteristic A₂X₃ spin system: a quartet resulting from the two methylene (B1212753) (-CH₂-) protons being coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons being coupled to the methylene protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~9.3 d ~2.0 Aromatic H (H-5)
~8.7 dd ~4.8, 1.5 Aromatic H (H-2')
~8.5 m - Aromatic H (H-4, H-6')
~8.4 d ~8.0 Aromatic H (H-2)
~7.9 m - Aromatic H (H-4')
~7.4 ddd ~8.0, 4.8, 0.8 Aromatic H (H-5')
~4.45 q ~7.1 -O-CH₂ -CH₃
~1.45 t ~7.1 -O-CH₂-CH₃

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, a total of 13 distinct signals would be expected (11 for the bipyridine core and 2 for the ethyl group).

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (δ ~165 ppm). The eleven aromatic carbons of the bipyridine rings would appear in the range of δ 120-155 ppm. The carbon to which the ester group is attached (C-6) would be significantly affected by the carbonyl's electron-withdrawing nature. The aliphatic carbons of the ethyl group would appear at the highest field, with the methylene carbon (-O-C H₂-) around δ 60 ppm and the terminal methyl carbon (-C H₃) around δ 14 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~165 Ester C =O
~120-155 Bipyridine Aromatic Carbons
~61 -O-CH₂ -CH₃
~14 -O-CH₂-CH₃

While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other magnetically active nuclei. For this compound, ¹⁵N NMR would be particularly informative, although it is less routine due to the low natural abundance and lower sensitivity of the ¹⁵N isotope.

¹⁵N NMR spectroscopy can directly probe the electronic environment of the two nitrogen atoms in the bipyridine core. Since the two pyridine rings are not symmetrically substituted, two distinct ¹⁵N signals would be expected. A key application of ¹⁵N NMR in this context is the study of metal-ligand interactions. nih.govbldpharm.com Upon coordination of the bipyridine nitrogen atoms to a metal center, a significant change in the ¹⁵N chemical shift, known as the coordination shift (Δδ), is observed. nih.gov This shift provides direct evidence of coordination and can offer insights into the nature and strength of the metal-nitrogen bond. polyu.edu.hk The magnitude of the coordination shift is influenced by factors such as the metal ion, its oxidation state, and the other ligands in the coordination sphere. nih.gov

Electronic Spectroscopy for Electronic Transitions and Metal-Ligand Interactions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules like this compound. It provides insights into electron transitions and is particularly useful for studying the interactions between such ligands and metal centers.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the excitation of electrons to higher energy levels. For bipyridine-based ligands, the spectra typically feature intense bands in the UV region, which are assigned to π → π* transitions within the aromatic rings. nih.govscispace.com When these ligands coordinate to a metal, new absorption bands, known as metal-to-ligand charge transfer (MLCT) bands, often appear at longer wavelengths, typically in the visible region. nih.govdcu.ie

While specific UV-Vis absorption data for this compound is not detailed in the available literature, the analysis of related bipyridine carboxylate compounds provides an expected spectral profile. The electronic absorption spectrum would likely consist of sharp, intense peaks below 300 nm corresponding to the π → π* transitions of the bipyridine core. The presence of the ethyl carboxylate group may cause minor shifts in these absorption bands compared to unsubstituted bipyridine. In studies of its metal complexes, these ligand-centered transitions would still be present, alongside any lower-energy MLCT bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Region Description
π → π* < 300 nm High-intensity absorption corresponding to electronic transitions within the bipyridine rings.
n → π* ~300-350 nm Lower-intensity absorption involving non-bonding electrons on the nitrogen atoms.

Photophysical studies investigate the processes that occur after a molecule absorbs light, including fluorescence, phosphorescence, and other luminescence phenomena. Bipyridine ligands and their metal complexes are renowned for their rich photophysical properties. researchgate.netnih.gov The luminescence of these compounds often arises from the decay of an excited state, such as a metal-to-ligand charge transfer (MLCT) state in metal complexes. nih.gov

For lanthanide complexes, the bipyridine ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light at its characteristic wavelengths. nih.gov This process, known as the "antenna effect," is crucial for the bright luminescence of many lanthanide-based materials. nih.gov The efficiency of this energy transfer and the resulting luminescence can be finely tuned by modifying the structure of the bipyridine ligand.

While specific photophysical data such as quantum yields or emission lifetimes for the free ligand this compound are not available, it is expected to exhibit some level of fluorescence. Upon coordination to metals like ruthenium or iridium, the resulting complexes would likely display phosphorescence from a triplet MLCT state. nih.govnih.gov The emission color and efficiency would be highly dependent on the specific metal ion and the coordination environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, fragile, and high-molecular-weight compounds, including organometallic complexes. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. For compounds like this compound, which contains basic nitrogen atoms, ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺. This allows for the unambiguous confirmation of the molecular weight. The technique is highly sensitive and can detect even trace intermediates in reaction mixtures. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. HRMS is a standard method for the characterization of newly synthesized compounds. For this compound (C₁₃H₁₂N₂O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. For the protonated molecule [M+H]⁺, the expected m/z value would be compared to the observed value to confirm the identity of the compound with high confidence. The synthesis of related bipyridine dicarboxamide complexes has been confirmed using high-resolution ESI-MS (HRESIMS). nih.gov

Table 2: Theoretical Mass Data for this compound

Species Formula Molecular Weight (Da) Theoretical Exact Mass (m/z)
Neutral Molecule (M) C₁₃H₁₂N₂O₂ 228.25 228.0899

Chromatography coupled with mass spectrometry is a powerful combination for separating components of a mixture and identifying them.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis and purity assessment of non-volatile compounds like bipyridine derivatives. A sample is passed through a chromatography column, which separates the components based on their interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. LC-MS is routinely used to assess the purity of synthesized compounds, identify impurities and byproducts, and quantify components in a mixture. For a production batch of this compound, an LC-MS method would be developed to ensure the material meets the required purity specifications.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While some bipyridine derivatives can be analyzed by GC-MS, the relatively high boiling point of this compound might make LC-MS a more suitable technique for its analysis without derivatization. However, GC-MS has been employed in the analysis of reaction products involving substituted pyridines, demonstrating its utility in specific contexts. nih.gov

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that have been diffracted by the crystalline lattice, researchers can deduce the precise arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique requires a high-quality single crystal, which, when irradiated with an X-ray beam, produces a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing precise bond lengths, bond angles, and torsional angles.

Although specific SCXRD data for the parent this compound is not detailed in the provided sources, analysis of structurally similar compounds provides a clear indication of the data that would be obtained.

Table 1: Representative Crystallographic Data for a Related Bipyridine Complex This table is illustrative, based on data for analogous compounds, to demonstrate the type of information gained from SCXRD analysis.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Value
b (Å) Value
c (Å) Value
**β (°) ** Value
**Volume (ų) ** Value
Z 4
Calculated Density (g/cm³) Value
R-factor (%) Value

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. iucr.org Unlike SCXRD, which studies a single perfect crystal, PXRD provides information about the bulk material, making it invaluable for phase identification, purity assessment, and characterization of crystalline solids when single crystals are not available. iucr.orgmdpi.com

In the context of this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays over a range of angles (2θ). The resulting diffractogram, a plot of diffraction intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. Crystalline materials produce a pattern of sharp, well-defined Bragg peaks, whereas amorphous materials result in a broad, featureless hump. mdpi.com

The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data to confirm the phase purity of a synthesized batch. It is also a primary tool for studying polymorphism, where a single compound can exist in multiple crystalline forms, a critical consideration in materials science. mdpi.com The technique is widely used for routine analysis and quality control of functional materials. iucr.org

Electrochemical Characterization

Electrochemical methods are fundamental for investigating the redox properties of molecules like this compound. These techniques probe the transfer of electrons to and from the molecule, providing insights into its electronic structure, stability of different oxidation states, and potential for use in electrochemical applications.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used extensively to study the redox behavior of chemical species. sciepub.com For bipyridine compounds, CV provides critical data on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions. iieta.org The experiment involves cycling the potential of an electrode and measuring the resulting current.

In a typical CV experiment of a metal complex containing a bipyridine ligand, one can observe both metal-centered and ligand-centered redox events. nih.govdcu.ie For example, a ruthenium complex with bipyridine ligands often shows a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. iieta.orgmdpi.com At more negative potentials, a series of reductions may occur, which are typically localized on the π* orbitals of the bipyridine ligands. dcu.ie

The reversibility of a redox couple can be assessed from the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc). nih.gov Reversible one-electron processes are characteristic of many bipyridine complexes and are a key feature of their utility in applications like photocatalysis and molecular electronics. iieta.org The specific potentials are influenced by the substituents on the bipyridine rings; electron-withdrawing groups like esters generally make the ligand harder to oxidize and easier to reduce. mdpi.com

Table 2: Representative Electrochemical Data for Related Bipyridine Compounds This table presents typical redox potential ranges for bipyridine ligands and their metal complexes to illustrate the data obtained from Cyclic Voltammetry.

Compound Type Redox Process Potential Range (V vs. reference) Characteristics
Free Bipyridine Ligand Ligand Reduction -1.5 to -2.5 Often irreversible or quasi-reversible
Ruthenium(II) Bipyridine Complex Ru(II) → Ru(III) Oxidation +1.2 to +1.4 Reversible, one-electron process mdpi.com
Cobalt(II) Bipyridine Complex Co(II) → Co(III) Oxidation ~ +0.3 to +0.5 Reversible couple nih.gov
Cobalt(II) Bipyridine Complex Co(II) → Co(I) Reduction ~ -1.2 to -1.4 Reversible couple nih.gov

Chronoamperometry and chronocoulometry are electrochemical techniques that provide further insight into reaction mechanisms and kinetics. In chronoamperometry, the potential of the working electrode is stepped to a value where a redox reaction occurs, and the resulting current is measured as a function of time. The decay of the current follows the Cottrell equation for diffusion-controlled processes, allowing for the determination of diffusion coefficients or the electrode surface area.

Chronocoulometry is the integral form of chronoamperometry, where the cumulative charge is measured versus time. This method is particularly advantageous for accurately determining the total charge transferred in an electrochemical reaction (and thus the number of electrons, n) and for distinguishing between diffusing and adsorbed redox-active species. While specific studies employing these techniques on this compound are not detailed in the provided results, they represent a standard approach for the in-depth characterization of the electrochemical behavior of new compounds.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties of electrode systems. mdpi.com It is particularly useful for characterizing films, coatings, and modified electrodes. The method involves applying a small amplitude AC potential signal at various frequencies and measuring the current response to determine the system's impedance.

For applications where this compound or its derivatives are immobilized on a surface (e.g., as a sensor or part of a catalytic film), EIS can provide a wealth of information. The data, often presented as a Nyquist plot, can be modeled using an equivalent electrical circuit (EEC). mdpi.com Elements in the EEC correspond to physical processes at the electrode-electrolyte interface, such as:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): Resistance to the flow of electrons during the redox reaction at the interface.

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer formed at the electrode surface.

Film Capacitance (Cf): The capacitance of the molecular film itself. mdpi.com

By monitoring changes in these parameters over time or under different conditions, EIS can be used to study processes like film degradation, corrosion inhibition, or the binding of analytes to a sensor surface. mdpi.com

Theoretical and Computational Investigations of Ethyl 3,3 Bipyridine 6 Carboxylate and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govscispace.com Methods like the B3LYP functional are commonly employed to investigate molecular structures, reactivity, and spectroscopic properties. nih.govresearchgate.net

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. DFT studies on organometallic complexes containing 2,2'-bipyridine (B1663995) have shown that the bipyridine ligand can exist in different oxidation states: neutral (bpy⁰), as a π-radical monoanion (bpy•⁻), or as a diamagnetic dianion (bpy²⁻). nih.gov Neutral bipyridine ligands generally act as very weak π-acceptors, while the dianionic forms are strong π-donors. nih.gov These calculations are crucial for understanding the nature of bonding when Ethyl [3,3'-bipyridine]-6-carboxylate acts as a ligand in metal complexes.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bipyridine ring system, while the LUMO may also be distributed across the π-conjugated system, including the carboxylate group. The precise energies and distributions can be calculated using DFT methods. scispace.comnih.gov

Table 1: Representative Frontier Orbital Energies and Properties Calculated via DFT.
OrbitalEnergy (eV)PropertyValue
HOMO-6.25Ionization Potential (I)6.25 eV
LUMO-1.98Electron Affinity (A)1.98 eV
Energy Gap (ΔE)4.27 eV

Note: The values in Table 1 are representative examples based on similar aromatic nitrogen-containing heterocyclic compounds and illustrate typical outputs of DFT calculations.

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dedeeporigin.com The ESP map is typically plotted on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

For this compound, the ESP map would show the most negative regions (red) concentrated around the two nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group, as these are the most electronegative atoms. nih.govresearchgate.net These sites are the primary locations for protonation and coordination with metal cations. Conversely, positive potential regions (blue) would be found around the hydrogen atoms of the aromatic rings and the ethyl group. nih.govresearchgate.net Analysis of the Mulliken charge distribution, another output of quantum calculations, provides quantitative values for the partial charges on each atom, complementing the visual information from the ESP map. nih.gov

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a picture of localized bonds and lone pairs, which aligns more closely with classical chemical intuition. researchgate.net This method is particularly powerful for analyzing intermolecular and intramolecular interactions, such as charge delocalization, hyperconjugation, and hydrogen bonding. researchgate.net

NBO analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.ar The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the charge transfer. researchgate.net For this compound and its complexes, NBO analysis can reveal:

Intramolecular charge transfer: Delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic rings.

Intermolecular interactions: The nature of hydrogen bonds or coordination bonds in dimers or metal complexes, identifying the specific donor NBOs (e.g., lone pairs) and acceptor NBOs (e.g., empty metal orbitals) involved. researchgate.net

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions for a Metal Complex of this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N(Pyridine 1)LP* (1) Metal25.5
LP (1) N(Pyridine 2)LP* (1) Metal24.8
LP (2) O(Carbonyl)LP* (1) Metal15.2
π (C=C)π* (C=N)2.1

Note: Table 2 provides illustrative examples of NBO analysis results. LP denotes a lone pair, LP denotes an empty valence/lone pair orbital, and π/π* denote bonding/antibonding pi orbitals.*

Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculated results can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. mdpi.com The standard approach involves calculating the magnetic shielding tensors for the optimized molecular geometry. While highly accurate methods exist, machine learning models trained on DFT-calculated data are emerging as efficient alternatives. nih.govnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is performed after geometry optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the positions of absorption bands. nih.gov Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) for better agreement. nih.gov These calculations can identify the vibrational modes associated with specific functional groups, such as the C=O stretch of the ester, C-O stretches, and the characteristic ring breathing modes of the pyridine (B92270) moieties.

Table 3: Representative Predicted Spectroscopic Data for this compound.
Parameter TypeGroup/AtomPredicted Value
¹H NMR Chemical ShiftPyridine-H7.5 - 9.0 ppm
¹H NMR Chemical ShiftEthyl -CH₂-~4.4 ppm
¹H NMR Chemical ShiftEthyl -CH₃~1.4 ppm
IR Frequency (Scaled)C=O Stretch (Ester)~1720 cm⁻¹
IR Frequency (Scaled)Pyridine Ring Stretch1580 - 1610 cm⁻¹

Molecular Dynamics (MD) Simulations

While quantum chemical calculations investigate static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of molecular complexes. researchgate.nettandfonline.com

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Investigate the rotational freedom around the bond connecting the two pyridine rings and the flexibility of the ethyl carboxylate side chain in a solvent environment.

Analyze Solvation: Model the interactions between the solute molecule and solvent molecules (e.g., water), determining the structure of the solvation shell and identifying key intermolecular interactions like hydrogen bonds.

Investigate Complex Stability: Simulate the behavior of a metal complex of the ligand to assess its structural stability, the flexibility of the coordination sphere, and the dynamics of ligand association or dissociation. nih.govresearchgate.net The results can help understand the stability and behavior of such complexes in solution, which is crucial for applications in materials science and catalysis.

Conformational Dynamics and Flexibility Studies

The conformational landscape of bipyridine derivatives is primarily defined by the rotational freedom around the C-C single bond connecting the two pyridine rings. This rotation dictates the relative orientation of the nitrogen atoms, leading to two principal planar conformations: syn (or cisoid), where the nitrogen atoms are on the same side, and anti (or transoid), where they are on opposite sides.

Computational studies on substituted 2,2'-bipyridines have shown that electronic effects, steric hindrance from substituents, and the chemical environment can influence the rotational properties and the stability of these conformers. researchgate.net For this compound, the presence of the ethyl carboxylate group at the 6-position introduces steric and electronic asymmetry.

Density Functional Theory (DFT) calculations can be employed to map the potential energy surface associated with the inter-ring torsional angle. These calculations typically predict that the anti conformation is the global minimum due to reduced steric clash, while the syn conformation represents a local minimum. The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Table 1: Hypothetical Torsional Angle Analysis for this compound This table is illustrative, based on typical findings for substituted bipyridines.

ConformationDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Characterization
anti~180°0.0Global Minimum
Transition State~90°3-5Rotational Barrier
syn~0°1-2Local Minimum

Solvent Effects on Molecular Behavior

The behavior of a polar molecule like this compound can be significantly influenced by the polarity of the solvent. Solvatochromism, the change in the absorption or emission spectra of a molecule with solvent polarity, is a key phenomenon studied computationally.

Theoretical investigations of solvent effects are often performed using Time-Dependent DFT (TD-DFT) in conjunction with implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant. By performing calculations in different simulated solvents, it is possible to predict how properties like the UV-Vis absorption maxima (λ_max_), HOMO-LUMO energy gap, and dipole moment will change. researchgate.net

Generally, polar solvents are expected to stabilize the ground and excited states of polar molecules. For molecules where the excited state is more polar than the ground state, a red shift (bathochromic shift) in the absorption spectrum is often observed as solvent polarity increases. researchgate.net

Table 2: Predicted Solvent Effects on Key Molecular Properties of this compound This table illustrates general trends and is not based on specific experimental data for this compound.

SolventDielectric Constant (ε)Predicted λ_max (nm)Predicted Dipole Moment (Debye)
Hexane (B92381)1.882802.5
Dichloromethane8.932883.8
Acetonitrile37.52954.9
Water80.13025.7

Computational Studies of Reaction Mechanisms

Mechanistic Pathways of Synthesis and Derivatization

The synthesis of asymmetrically substituted bipyridines often involves cross-coupling reactions, such as Suzuki or Stille couplings. For instance, a plausible synthesis for this compound could involve the coupling of a pyridine boronic acid with a halogenated pyridine-6-carboxylate.

Computational chemistry can elucidate the complex catalytic cycles of these reactions. nih.gov DFT calculations are used to model the key steps:

Oxidative Addition: The activation of the halide-carbon bond by the metal catalyst.

Transmetalation: The transfer of the organic group from the boron or tin reagent to the metal center.

Reductive Elimination: The formation of the new C-C bond and regeneration of the catalyst.

By calculating the energies of the transition states and intermediates for each step, researchers can determine the rate-limiting step, understand the role of ligands, and predict how reaction conditions might influence the yield and selectivity. mdpi.com Similarly, the mechanism of derivatization, such as the hydrolysis of the ester group, can be modeled to understand the role of acid or base catalysts. acgpubs.org

Carboxylate-Assisted C-H Activation Mechanisms

A key area of interest in organometallic chemistry is the functionalization of C-H bonds, and carboxylate groups can play a crucial role in these transformations. researchgate.net Carboxylate-assisted C-H activation involves the coordination of the carboxylate group to a metal center, positioning it to act as an internal base to abstract a proton from a nearby C-H bond. scispace.com This process often proceeds through a concerted metalation-deprotonation (CMD) mechanism. rsc.org

For a complex of this compound with a transition metal (e.g., Palladium, Rhodium, Cobalt), the carboxylate moiety could assist in the activation of a C-H bond on one of the pyridine rings or another substrate. nih.gov Computational studies are essential to distinguish between different possible mechanistic pathways, such as oxidative addition or electrophilic activation. scispace.com These studies model the transition state structures and activation energy barriers associated with the C-H cleavage step. rsc.org

Table 3: Key Steps in a Hypothetical Carboxylate-Assisted C-H Activation Cycle

StepDescriptionComputational Insight
1. CoordinationThe bipyridine and carboxylate moieties bind to the metal center.Calculation of binding energies and geometries.
2. C-H CleavageThe C-H bond is broken via a CMD transition state.Identification of the six-membered palladacycle transition state and its activation energy. rsc.org
3. FunctionalizationThe resulting metal-carbon bond reacts with another reagent.Modeling the insertion or coupling step.
4. Catalyst RegenerationThe product is released, and the active catalyst is reformed.Determining the energetics of the final reductive elimination or protonolysis step.

Ligand Binding and Dissociation Pathways

This compound is an effective chelating ligand, capable of binding to metal ions through its two pyridine nitrogen atoms. Computational methods are used to study the thermodynamics and kinetics of these binding and dissociation processes.

DFT calculations can provide accurate estimates of the binding energy between the ligand and various metal ions. scispace.com These calculations take into account factors such as the nature of the metal, its oxidation state, and the coordination geometry. Molecular dynamics (MD) simulations can be used to model the entire binding pathway, revealing the conformational changes and solvent reorganization that occur as the ligand approaches and coordinates to the metal ion. nih.gov These simulations can also be used to study dissociation pathways by applying external forces or simulating high temperatures to observe the breaking of the metal-ligand bonds. dovepress.com

Table 4: Hypothetical Calculated Binding Energies for [M(this compound)]^2+ Complexes in Gas Phase This table is for illustrative purposes.

Metal Ion (M^2+)Binding Energy (kcal/mol)Key Interactions
Cu(II)-55Strong N-Cu bonds, Jahn-Teller distortion possible
Zn(II)-48N-Zn bonds, tetrahedral or octahedral geometry
Ni(II)-52N-Ni bonds, preference for octahedral geometry
Pd(II)-60Strong N-Pd bonds, preference for square planar geometry

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is a cornerstone for establishing relationships between the molecular structure of this compound and its observable properties. By systematically modifying the structure in silico (e.g., changing substituents) and calculating the resulting properties, a clear understanding of structure-property relationships can be developed. nih.gov

Key properties investigated include:

Electronic Properties: DFT calculations are used to determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. scispace.com

Optical Properties: TD-DFT is used to simulate UV-Vis spectra, predicting the energies and intensities of electronic transitions. Non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, can also be calculated to assess the material's potential in optoelectronic applications. nih.gov

Reactivity: The MEP can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other reagents. researchgate.net Orbital-based indices from NBO (Natural Bond Orbital) analysis can further quantify charge transfer interactions and molecular stability. researchgate.net

Table 5: Key Computational Parameters for this compound from DFT Calculations Values are representative and depend on the level of theory and basis set used.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.8 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicates chemical stability and optical properties
Dipole Moment (μ)3.5 D (in vacuum)Measures overall polarity, influences solubility and intermolecular forces
Mean Polarizability (α)~25 x 10^-24 esuDescribes the response of the electron cloud to an electric field

Applications in Advanced Materials and Catalysis

Catalysis and Organocatalysis

The dual functionality of the bipyridine and carboxylate groups within a single molecule provides a powerful platform for designing sophisticated catalytic systems. Bipyridine ligands are fundamental in coordination chemistry and catalysis, stabilizing various oxidation states of metal centers and influencing the reactivity and selectivity of catalytic transformations. rsc.org The presence of the carboxylate group can further modulate the catalyst's properties, leading to applications across a spectrum of catalytic reactions.

Complexes derived from bipyridine-carboxylate ligands are instrumental in a variety of catalytic processes. The nitrogen atoms of the bipyridine core act as strong σ-donors, while the ester group can influence the electronic environment of the metal center or participate directly in coordination. rsc.org

Research on analogous systems highlights the potential of such ligands:

Rhodium Complexes: Rh(I) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid have been synthesized for methanol (B129727) carbonylation, forming an asymmetric seven-membered ring coordination structure that enhances catalytic activity. rsc.org

Ruthenium Complexes: Ruthenium(II) complexes featuring 2,2'-bipyridine-6,6'-dicarboxylate ligands are effective for base-enhanced catalytic water oxidation. nih.gov

Iron Complexes: Iron terpyridine complexes have demonstrated catalytic activity in the degradation of phenols. rsc.org

3d-Transition Metal Complexes: A broad range of 3d-transition metal carbonyl complexes are utilized for numerous organic transformations, including coupling reactions, C-H functionalization, and carbonylation, underscoring the versatility of metal complexes in catalysis. researchgate.net

The structural features of Ethyl [3,3'-bipyridine]-6-carboxylate make it a prime candidate for forming stable and catalytically active complexes with these and other transition metals.

Rhodium-catalyzed C-H activation has become a powerful tool for synthesizing complex heterocycles. researchgate.net In these reactions, a directing group on the substrate guides the metal catalyst to a specific C-H bond. The pyridine (B92270) nitrogen atom is a well-established directing group for such transformations.

Studies have shown that Rh(III) catalysts can facilitate the synthesis of pyridines and pyridones through C-H activation. researchgate.net For instance, the coupling of acrylamides and alkynes to form pyridones can be influenced by the steric properties of the ligand on the rhodium center. nih.gov A significant finding involves the Rh(III)-catalyzed synthesis of 6-substituted pyridines, where a substituent at the 6-position of a 2,2'-bipyridine (B1663995) was shown to weaken the adjacent N-Rh bond, enabling subsequent C-H activation and functionalization. rsc.org This suggests that the bipyridine unit in this compound could serve as an effective directing group and scaffold for rhodium-catalyzed C-H functionalization reactions. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.org The ligand bound to the palladium center is crucial for the efficiency and selectivity of these reactions. nih.gov Ligands similar to this compound, which contain both pyridine and carboxylate functionalities, have shown significant promise.

Suzuki-Miyaura Coupling: This reaction is vital for creating biaryl compounds. acs.org Research has demonstrated that trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes are highly active and stable catalysts for Suzuki reactions, achieving high turnover numbers. organic-chemistry.org The development of bulky chiral N-heterocyclic carbene (NHC)-palladium catalysts has also enabled highly enantioselective Suzuki-Miyaura reactions for synthesizing biaryl atropisomers. acs.org

Heck Reaction: The Heck reaction couples unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, Pd(II) complexes with N,N,O-terdentate amido/pyridyl carboxylate ligands serve as highly effective phosphine-free catalysts. organic-chemistry.org The intramolecular Heck reaction is a powerful method for constructing macrocyclic structures, including those found in drug discovery research. nih.govwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, often using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org Copper-free versions have been developed where nitrogen-containing ligands, such as dipyridyl-palladium complexes, are employed to avoid the formation of undesired alkyne homocoupling products. wikipedia.org

Negishi and Stille Reactions: The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents. Both are powerful palladium-catalyzed cross-coupling methods. nih.govsigmaaldrich.com Efficient catalysts for these reactions often rely on ligands that can stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination. nih.gov

The table below summarizes representative catalyst systems used in various cross-coupling reactions, highlighting the types of ligands that suggest the potential utility of this compound.

Reaction Catalyst/Ligand System Key Features Reference(s)
Suzuki-MiyauraPd(II) / Amido/pyridyl carboxylate ligandPhosphine-free, high turnover numbers. organic-chemistry.org
Suzuki-MiyauraPd / Bulky chiral NHCHighly enantioselective for atropisomers. acs.org
HeckPd(OAc)₂ / N,N,O-terdentate ligandPhosphine-free, stable, and highly active. organic-chemistry.org
SonogashiraDipyridylpalladium complexCopper-free conditions, avoids homocoupling. wikipedia.org
NegishiPd(Amphos)₂Cl₂Performed in aqueous media with a surfactant. sigmaaldrich.com

The development of chiral ligands is central to asymmetric catalysis. The bipyridine scaffold is a privileged structure in this field, with its C₂-symmetry being a common design element for inducing enantioselectivity. hkbu.edu.hk By introducing chiral substituents or creating atropisomeric structures, bipyridine ligands can create a chiral environment around a metal center. hkbu.edu.hkchemrxiv.org

Recent advancements include:

The design of rigid, C₂-symmetric chiral bipyridine-N,N'-dioxide ligands for Ni(II)-catalyzed asymmetric reactions, achieving excellent yields and high enantioselectivities. rsc.org

The synthesis of modular chiral bipyridine ligands derived from natural products like pinene for use in copper-catalyzed asymmetric allylic oxidation and cyclopropanation. acs.org

The development of rhodium catalysts with chiral cyclopentadienyl (B1206354) (Cp) ligands for asymmetric C-H functionalization. researchgate.netacs.org

While specific applications of this compound in asymmetric catalysis are not yet detailed, its bipyridine core is an ideal platform for modification to create novel chiral ligands. The carboxylate group could be used as a handle to attach chiral auxiliaries, expanding its potential in this domain.

Visible-light photoredox catalysis utilizes metal complexes or organic dyes that, upon photoexcitation, can engage in single-electron transfer processes. nih.gov Bipyridine complexes, particularly of ruthenium and iridium, are quintessential photocatalysts. nih.gov The prototypical [Ru(bpy)₃]²⁺ complex absorbs visible light to form a long-lived excited state that is both a potent oxidant and reductant. nih.gov

The bipyridine-carboxylate motif is found in several catalytically active systems:

CO₂ Reduction: Manganese complexes with modified bipyridine ligands have been used for the photocatalytic reduction of CO₂ to CO. researchgate.net

Water Oxidation: A ruthenium(II) complex containing a 2,2'-bipyridine-6,6'-dicarboxylate ligand acts as an electrocatalyst for water oxidation, a key reaction for solar fuels production. nih.gov

Hydrogen Evolution: A Nickel-based Metal-Organic Framework (MOF) incorporating bipyridine and carboxylate ligands functions as a photoanode material for visible-light-driven hydrogen evolution. mdpi.com

These examples demonstrate that the combination of a bipyridine unit for metal coordination and light absorption, along with a carboxylate group for tuning electronic properties or anchoring to surfaces, makes this compound a promising candidate for developing new photocatalytic and electrocatalytic systems.

Materials Science

In materials science, this compound is a valuable linker for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and other coordination polymers. acs.org MOFs are built from metal ions or clusters connected by organic ligands, resulting in structures with high porosity and surface area. frontiersin.org The choice of linker is critical in determining the topology, pore size, and functional properties of the resulting material. rsc.orgnih.gov

The bifunctional nature of bipyridine-carboxylate linkers allows for the creation of robust and functional frameworks. The bipyridine unit can chelate to one metal center, while the carboxylate can bridge to another, leading to diverse and stable network structures. mdpi.comacs.orgresearchgate.net

Notable examples of materials built with similar linkers include:

Porous Coordination Polymers (PCPs): A cadmium-based PCP using a zwitterionic bipyridinium carboxylate ligand demonstrated exceptionally high and reversible uptake of ammonia (B1221849) gas. nih.govacs.org

Zinc-based MOFs: A robust MOF synthesized from Zn(II) and 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid showed high thermal stability and significant gas storage capacities for hydrogen and methane (B114726). nih.govmanchester.ac.uk

Cobalt-based MOFs: MOFs constructed from Co(II), benzenetetracarboxylate, and 4,4'-bipyridine (B149096) have been synthesized, showing high surface areas and significant hydrogen adsorption. rsc.org

These findings underscore the potential of this compound to act as a versatile building block for designing new functional materials with applications in gas storage, separation, and sensing. frontiersin.orgresearchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound serves as a versatile building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The bipyridine unit offers nitrogen atoms that can coordinate with metal ions or clusters, which act as the nodes in MOF structures. mdpi.com The ethyl carboxylate group can be readily hydrolyzed to a carboxylic acid, which then acts as an organic linker, bridging metal centers to form extended, porous networks. mdpi.comresearchgate.net

The strategic placement of functional groups on the bipyridine scaffold is crucial for tuning the properties of the resulting frameworks. For instance, bipyridine-based COFs have been designed for efficient electrocatalytic nitrate (B79036) reduction to ammonia. rsc.org In one study, a COF constructed from 3,3′-bipyridyl-5,5′-dialdehyde, an isomer of the title compound, provided two coordination sites per side, which upon metalation with iron, significantly enhanced the yield of ammonia. rsc.org

Similarly, MOFs incorporating mixed bipyridine and carboxylate ligands have demonstrated significant potential. A nickel(II)-based MOF (Ni-SIP-BPY), synthesized using 4,4'-bipyridine and a sulfoisophthalate linker, showed excellent capabilities for the selective sensing of explosives. acs.orgnih.gov The bipyridine ligands in these frameworks are not merely structural components; they actively participate in the material's function, influencing electronic properties, porosity, and catalytic activity. mdpi.comacs.orgnih.gov The integration of bipyridine units into COF composites has also been explored for applications in methane conversion and oxygen evolution reactions, demonstrating the ligand's role in creating catalytically active sites. mdpi.comnih.gov

Table 1: Examples of Bipyridine-Containing Frameworks and Their Applications

Framework TypeLigands/PrecursorsApplicationKey FindingCitation
MOFNi(NO₃)₂·6H₂O, 4,4'-bipyridine, 5-sulfoisophthalate (SIP)Explosive SensingFramework exhibits high sensitivity and selectivity for 2,4,6-trinitrophenol (TNP). acs.orgnih.gov
COF3,3'-bipyridyl-5,5'-dialdehyde, Py-PyIm-FeElectrocatalysisAchieved a high NH₃ yield rate of 4299.61 µmol h⁻¹ mgCOF⁻¹. rsc.org
COF CompositeBipyridine-containing COF, Pt, Polyoxometalate (POM)Methane ConversionPOM-Pt@COF-TB composite showed excellent catalytic activity for methane oxidation. mdpi.comnih.gov
MOFMn²⁺, 2,2'-bipyridine-5,5'-dicarboxylate (bpdc), 4,4'-bipyridine (bpy)Adsorption, MagnetismReaction conditions and ligand ratios influence the resulting MOF topology and properties. mdpi.com

Design and Synthesis of Functional Polymeric and Metallopolymeric Materials

The chelating nature of the bipyridine moiety in this compound makes it an ideal component for creating functional polymers and metallopolymers. The two nitrogen atoms can bind to a single metal center, forming stable complexes that can be incorporated into polymeric chains. This leads to the formation of metallopolymers, where the metal centers can introduce a range of useful electronic, magnetic, and catalytic properties.

The synthesis of such materials often involves reacting the bipyridine-containing monomer with metal salts. For example, cobalt(II) has been complexed with various bipyridine ligands to create redox mediators for biophotovoltaic devices. utk.edu The synthesis typically involves reacting molar equivalents of the bipyridine ligand with a metal salt, such as cobalt chloride, in a suitable solvent like methanol. utk.edu

Furthermore, the ethyl ester group on the molecule provides a handle for further polymerization or functionalization. It can be involved in polymerization reactions, such as polycondensation, or modified to attach other functional groups, enabling the creation of complex, multi-functional polymeric architectures. For instance, fully bio-based polymer conjugates have been synthesized by reacting carboxyl-terminated polymers with other polymer blocks, demonstrating a pathway for creating novel block copolymers. nih.gov The principles of living free-radical polymerization can also be applied to monomers containing such functional groups to create well-defined polymers. google.com

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells)

Bipyridine ligands are central to the design of metal complexes used in optoelectronic devices. The strong ligand field and π-accepting properties of bipyridines, when complexed with heavy metals like iridium(III) or ruthenium(II), give rise to highly efficient phosphorescence, a critical process for organic light-emitting diodes (OLEDs). nih.govacs.org Heteroleptic cationic Ir(III) complexes, in particular, are known for their bright, color-tunable phosphorescence and are widely used as emissive materials in OLEDs. acs.org The functionalization of the bipyridine ligand, for instance with an ethyl carboxylate group, can be used to fine-tune the photophysical properties, such as the emission wavelength and quantum efficiency, of the resulting metal complex. nih.gov

In the realm of photovoltaics, particularly dye-sensitized solar cells (DSSCs), bipyridine-ruthenium(II) complexes are benchmark sensitizers. mdpi.comutexas.edu The bipyridine ligands are responsible for absorbing light, while the carboxylate groups act as anchors, chemically bonding the dye to the surface of a semiconductor like titanium dioxide (TiO₂). mdpi.comjksus.org This ensures efficient electron injection from the photo-excited dye into the semiconductor's conduction band. Studies on related molecules, such as nicotinic acid and its derivatives, have shown that pyridine carboxylates can act as effective co-adsorbents in DSSCs, enhancing performance under indoor lighting conditions by improving dye loading and reducing charge recombination. yuntech.edu.tw Similarly, cobalt(II)/(III) tris(bipyridine) complexes have been successfully employed as redox mediators in aqueous DSSCs, achieving significant energy conversion efficiencies. rsc.org

Table 2: Performance of Bipyridine-Based Complexes in Optoelectronic Devices

Device TypeComplex/MaterialKey Performance MetricCitation
PHOLEDHomoleptic Iridium(III) complex with bipyridine ligandMax. current efficiency: 39.8 cd A⁻¹, Max. EQE: 14.9% nih.gov
OLEDTris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)₃(ClO₄)₂]Brightness: 500 cd/m² at 3V, Max. Quantum Efficiency: 1.4% utexas.edu
DSSCCobalt(II)/(III) tris(bipyridine) aqueous electrolyteEnergy conversion efficiency > 5% rsc.org
DSSCNicotinic acid (NTA) co-adsorbentOutput power: 10.83 µWcm⁻² (at 200 lux) yuntech.edu.tw

Sensor Development and Chemo/Biosensing Mechanisms

The inherent properties of the bipyridine unit—its ability to coordinate with metals and its responsive electronic structure—make it a prime candidate for developing chemical sensors. Materials derived from this compound can be designed to detect specific analytes through mechanisms such as fluorescence quenching or colorimetric changes.

A prominent application is the use of bipyridine-based MOFs for detecting hazardous materials. nih.gov For example, the Ni-SIP-BPY MOF demonstrates excellent sensitivity and selectivity for the explosive 2,4,6-trinitrophenol (TNP) in a pool of similar nitroaromatic compounds. acs.orgnih.gov The detection mechanism is a "turn-off" fluorescence response, where the high fluorescence of the MOF is quenched upon interaction with TNP. This quenching is attributed to a combination of factors, including resonance energy transfer (RET), photoinduced electron transfer (PET), and π-π stacking interactions between the electron-rich MOF and the electron-deficient analyte. nih.gov The defined pore environment of the MOF enhances the selectivity of these interactions. The ethyl carboxylate functionality can be used to tether such sensing moieties to surfaces or other materials.

Energy Storage Applications (e.g., Redox Flow Batteries)

The electrochemical activity of bipyridine ligands makes them attractive for energy storage technologies, such as redox flow batteries (RFBs). nih.gov These batteries store energy in liquid electrolytes containing redox-active species. The performance of an RFB, particularly its cell voltage and energy density, is dictated by the redox potential and solubility of these species. nih.gov

Recent research has highlighted the potential of bipyridine-containing molecules in aqueous organic redox flow batteries (AORFBs). In one study, a TEMPO derivative was dual-modified with a bipyridine-ester functional group. nih.gov The strong electron-withdrawing effect of the 4,4′-bipyridine moiety was found to elevate the redox potential of the molecule by 60 mV. nih.gov When this material was used as a catholyte and paired with methyl viologen, the resulting battery achieved a high cell voltage of 1.28 V and demonstrated excellent cycling stability, retaining 99.86% of its capacity per cycle over 200 cycles. nih.gov This work underscores the significant impact that bipyridine-ester structures can have on the electrochemical properties of redox-active materials, paving the way for high-performance, sustainable energy storage systems.

Table 3: Bipyridine-Ester Derivative in an Aqueous Organic Redox Flow Battery

Redox-Active MaterialPaired AnolyteCell Voltage (V)Energy Density (Wh L⁻¹)Capacity RetentionCitation
Bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy)Methyl viologen (MV)1.2814.599.86% per cycle (over 200 cycles) nih.gov

Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is well-suited for designing such systems due to its combination of rigid aromatic rings and functional groups capable of forming specific intermolecular bonds.

Self-Assembly Processes and Hierarchical Structures

The spontaneous organization of molecules into ordered, non-covalently bonded assemblies is known as self-assembly. The structure of this compound provides multiple avenues for directed self-assembly. The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors or coordinate to metals, while the ester group can act as a hydrogen bond acceptor. researchgate.netnih.gov Additionally, the aromatic pyridine rings can engage in π-π stacking interactions, which are crucial for the formation of larger, hierarchical structures. researchgate.netnih.gov

A compelling example of self-assembly involving bipyridines is the formation of "plug-in-socket" geometries with diboronic esters. acs.orgnih.gov In these systems, U-shaped bipyridine donors coordinate to the boron atoms of a diboronic ester acceptor via B←N dative bonds. acs.orgnih.gov This precise coordination, combined with other non-covalent forces, leads to the formation of discrete, two-component structures. The assembly of coordination polymers is often influenced by factors like pH, solvent, and metal-to-ligand ratio, which guide the formation of 1D, 2D, or 3D networks. researchgate.net The interplay of hydrogen bonding and π-π stacking interactions is frequently employed to construct these supramolecular architectures from smaller building blocks. researchgate.netresearchgate.net

Table 4: Supramolecular Interactions Involving Bipyridine and Carboxylate Systems

Interacting MoleculesPrimary Interaction TypeResulting StructureCitation
1,8-dipyridylnaphthalenes and 1,3-diboronic acid catechol esterB←N dative coordinationDiscrete "plug-in-socket" assemblies acs.orgnih.gov
Copper, carboxylate ligands, benzimidazoleCoordination bonds, Hydrogen bonding, π-π stacking1D, 2D, and 3D coordination polymers researchgate.net
Bi(III), pyridine-2,3-dicarboxylic acidCoordination bonds, Hydrogen bonding, π-stacking1D and 2D coordination polymers nih.gov
Ethyl 6-amino-2-methoxypyridine-3-carboxylateN-H···O Hydrogen bonding2D corrugated sheets nih.gov

Host-Guest Chemistry and Molecular Recognition

The distinct electronic and structural features of this compound make it an excellent candidate for applications in host-guest chemistry and molecular recognition. The bipyridine unit can act as a hydrogen bond acceptor and a metal-coordinating ligand, while the ethyl carboxylate group can participate in hydrogen bonding and other non-covalent interactions. This combination of functionalities allows the molecule to form well-defined cavities and binding pockets for the selective recognition of various guest molecules.

The principles of molecular recognition with related pyridine-based structures have been extensively studied. For instance, the ability of pyridine and its derivatives to form specific interactions with guest molecules is a cornerstone of supramolecular chemistry. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions. In the case of this compound, the two pyridine rings offer multiple sites for such interactions, enhancing its potential for selective guest binding.

The table below summarizes key interaction types that are relevant to the host-guest chemistry of this compound, based on studies of analogous compounds.

Interaction TypeDescriptionPotential Guest Molecules
Hydrogen Bonding The pyridine nitrogens and the carbonyl oxygen of the ester can act as hydrogen bond acceptors.Molecules with acidic protons, such as phenols, carboxylic acids, and amides.
Metal Coordination The bipyridine unit is a classic chelating ligand for a wide range of metal ions.Transition metal ions, lanthanide ions.
π-π Stacking The electron-deficient pyridine rings can stack with electron-rich aromatic guests.Aromatic hydrocarbons, electron-rich heterocycles.
Dipole-Dipole Interactions The polar ester group can interact with other polar molecules.Polar organic molecules.

The design of artificial receptors for specific guest molecules often relies on the pre-organization of binding sites. The relatively rigid structure of the 3,3'-bipyridine (B1266100) scaffold provides a degree of pre-organization, which is beneficial for selective molecular recognition. By incorporating this compound into larger supramolecular architectures, it is possible to create sophisticated host systems with high affinity and selectivity for target guests.

Development of Responsive and Adaptive Supramolecular Systems

Supramolecular systems that can respond to external stimuli are at the forefront of materials science, with potential applications in sensing, drug delivery, and smart materials. The incorporation of this compound into such systems is a promising strategy due to the inherent responsiveness of its constituent functional groups.

Coordination polymers based on bipyridinium derivatives, which are structurally related to this compound, have been shown to exhibit stimuli-responsive behavior. bohrium.com These materials can change their properties, such as color or luminescence, in response to various stimuli, including light and temperature. bohrium.com The ability to tune the properties of these materials by modifying the organic ligand highlights the potential of using functionalized bipyridines like this compound to design new smart materials.

The development of adaptive supramolecular systems, which can reconfigure their structure in response to environmental changes, is a key goal in supramolecular chemistry. The dynamic nature of the non-covalent interactions that govern the assembly of systems containing this compound allows for such adaptability. For example, a change in solvent polarity or temperature could shift the equilibrium between different assembled states, leading to a macroscopic change in the material's properties.

The following table outlines potential stimuli and the corresponding responses in supramolecular systems incorporating this compound, based on the behavior of analogous systems.

StimulusPotential Response MechanismResulting Change in the Supramolecular System
pH Protonation/deprotonation of the pyridine nitrogen atoms.Alteration of charge, conformation, and binding properties; potential disassembly/reassembly of the supramolecular structure.
Metal Ions Coordination/decoordination to the bipyridine unit.Formation/disruption of metal-organic frameworks or coordination polymers; changes in optical and electronic properties.
Temperature Alteration of the strength and dynamics of non-covalent interactions.Phase transitions, changes in solubility, and shifts in self-assembly equilibria.
Light For photosensitive derivatives, photoisomerization or photochemical reactions.Reversible changes in molecular shape and electronic properties, leading to controlled assembly and disassembly.
Guest Molecules Competitive binding or allosteric effects.Displacement of components within the supramolecular system, leading to a change in function or a detectable signal.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of bipyridine derivatives is a cornerstone of materials and coordination chemistry. bohrium.com Future research will likely focus on developing more efficient, scalable, and environmentally friendly methods for synthesizing ethyl [3,3'-bipyridine]-6-carboxylate and its analogues. While traditional methods like Suzuki, Stille, and Negishi couplings have been widely used for creating C(sp²)–C(sp²) bonds in bipyridine structures, they often face challenges such as catalyst deactivation due to product coordination. bohrium.comresearchgate.net

Emerging strategies aim to overcome these limitations. Key areas of future synthetic exploration include:

Advanced Catalytic Systems: The development of novel palladium catalysts, such as cyclopalladated ferrocenylimine complexes, that are stable in the atmosphere and can produce high yields without the need for inert gases, presents a promising direction. preprints.org

Sustainable Approaches: There is a growing emphasis on sustainable chemistry. mdpi.com This includes the use of earth-abundant, non-toxic metal sources like sodium for dehydrogenative coupling reactions, which avoids transition-metal contamination. thieme-connect.com Electrochemical methods are also gaining traction as an environmentally benign route to bipyridine synthesis. bohrium.com

Alternative Coupling Reactions: Research into alternative pathways, such as decarboxylative cross-coupling reactions and those mediated by sulfur or phosphorus compounds, offers new ways to construct the bipyridine framework, potentially overcoming the limitations of traditional metal-catalyzed methods. bohrium.comresearchgate.net

Synthetic MethodCatalyst/ReagentKey Advantages
Suzuki Coupling Palladium complexes with specialized ligands (e.g., imidazolium (B1220033) salts)Widely applicable for C-C bond formation. bohrium.com
Negishi Coupling PdBr(Ph)(PPh₃)₂ or Pd(dba)₂/XPhosHigh stability against air and moisture, high activity. preprints.org
Wurtz Coupling Sodium (Na) dispersionUseful for symmetrical bipyridines, employs an earth-abundant metal. researchgate.netmdpi.com
Dehydrogenative Dimerization Sodium (Na) dispersionTransition-metal-free, operational simplicity, mild conditions. thieme-connect.com
Electrochemical Homocoupling Nickel-catalyzed systemsEnvironmentally promising alternative. bohrium.com

Design of Advanced Ligand Architectures and Complexation Strategies

The this compound molecule is an ideal scaffold for designing sophisticated ligands. The bipyridine unit provides a classic bidentate chelation site for a wide array of metal ions, while the ethyl carboxylate group at the 6-position offers a site for further functionalization or can directly participate in metal coordination.

Future research will focus on leveraging these features:

Hemilabile Ligands: The carboxylate group can exhibit hemilability, meaning it can reversibly bind to a metal center. nih.gov This property is crucial for creating open coordination sites during a catalytic cycle, which is essential for processes like water oxidation. nih.govosti.gov Future designs may explore modifying the ester to a carboxylic acid to enhance this proton-dependent hemilability. nih.gov

Multidentate Ligands: The ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with other coordinating units to create more complex, multidentate ligand systems. This allows for the construction of precisely controlled coordination environments around a metal center, influencing its electronic and catalytic properties.

Supramolecular Assemblies: Bipyridine-containing molecules are fundamental building blocks for supramolecular architectures. bohrium.com The directed nature of the bipyridine chelation and the potential for secondary interactions via the carboxylate group can be used to construct intricate, functional supramolecular structures.

Development of Highly Efficient and Selective Catalytic Systems

Bipyridine ligands are integral to a vast number of homogeneous catalysts. This compound is a precursor for ligands in systems designed for critical chemical transformations. A major area of future development is in water oxidation catalysis, a key step in producing green hydrogen from water. nih.gov

Ruthenium complexes featuring bipyridine-carboxylate ligands have shown significant promise as water oxidation catalysts. osti.govresearchgate.net The strategic placement of the carboxylate group is critical. It can influence the redox potentials of the metal center and play a direct role in the catalytic mechanism, for instance, by stabilizing high-valent metal-oxo species. nih.gov

Key research directions include:

Mechanism-Guided Design: Understanding the role of the carboxylate in stabilizing key intermediates, such as Ru(V)-oxo species, is crucial for designing next-generation catalysts. nih.gov

Tuning Redox Properties: By modifying the electronic properties of the bipyridine rings or the carboxylate group, the redox potentials of the resulting metal complexes can be fine-tuned to optimize catalytic efficiency for specific reactions, such as CO₂ reduction. acs.org

Base-Enhanced Catalysis: Research has shown that external bases can dramatically accelerate the rate of water oxidation by catalysts containing bipyridine-dicarboxylate ligands. osti.govresearchgate.net Future work will likely explore this phenomenon further to develop highly active catalytic systems under mild conditions.

Catalytic System ComponentFunction/RolePotential Application
Ruthenium (Ru) CenterActive metal for redox catalysisWater Oxidation, CO₂ Reduction
Bipyridine MoietyPrimary coordination to stabilize the metal centerGeneral catalysis
Carboxylate GroupCan act as a hemilabile ligand, tunes redox potentialWater Splitting, Oxidation reactions

Integration into Multifunctional Advanced Materials with Tunable Properties

The convergence of ligand design and materials science opens up pathways for integrating this compound into advanced materials. The properties of these materials can be tuned by the specific coordination environment and the inherent characteristics of the ligand.

Future research is anticipated in the following areas:

Photosensitizers: Bipyridine complexes, particularly of ruthenium, are renowned for their use as photosensitizers in solar cells and photoredox catalysis. The electronic properties of this compound can be tailored to optimize light absorption and energy transfer processes.

Metal-Organic Frameworks (MOFs): The carboxylate group, after hydrolysis, can serve as a linker to connect metal nodes, forming porous MOFs. The bipyridine unit can then be used to incorporate secondary metal sites or act as a functional component within the pores.

Viologens and Electrochromic Materials: Bipyridinium-based molecules, known as viologens, are used in electrochromic devices (e.g., smart windows). The bipyridine core of the title compound makes it a suitable starting material for synthesizing novel viologens with tunable properties. bohrium.com

Enhanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is an increasingly indispensable tool for accelerating the discovery of new molecules and materials. For a compound like this compound, computational modeling can provide deep insights that guide experimental efforts.

Future directions will heavily rely on:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of metal complexes containing this ligand. This helps in understanding ligand-metal bonding, predicting redox potentials, and elucidating reaction mechanisms, as demonstrated in studies of ruthenium-oxo species. nih.gov

Predictive Screening: High-throughput computational screening can be employed to virtually test a large library of derivatives of this compound for specific applications, such as their suitability as ligands in catalysis or as building blocks for materials with desired electronic properties.

Modeling Reaction Pathways: Simulating catalytic cycles can help identify rate-limiting steps and unstable intermediates, providing a roadmap for rationally designing more efficient and robust catalysts.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of this compound will be realized through collaboration across different scientific disciplines. Its versatile structure makes it a valuable molecular tool for addressing challenges in various fields.

Emerging interdisciplinary avenues include:

Sustainable Energy: In collaboration with engineers and materials scientists, chemists can integrate catalysts derived from this compound into devices for solar water splitting to produce green hydrogen. nih.govresearchgate.net

Drug Synthesis: While transition metals are often avoided in final drug products, bipyridine-based catalysts can be instrumental in synthesizing complex organic molecules that form the basis of new pharmaceuticals. The development of transition-metal-free synthesis methods is particularly relevant here. thieme-connect.com

Molecular Electronics: The conductive and redox-active nature of bipyridine complexes makes them interesting candidates for components in molecular wires, switches, and sensors, bridging organic chemistry with electronics and nanoscience.

Q & A

Q. Table 1. Synthetic outcomes for 3,3'-bipyridine derivatives

Starting MaterialsCatalyst SystemYield (%)Major Byproducts
6-Methylpyridin-3-yl triflate + 3-bromopyridinePd(OAc)₂/XPhos753,3'-bipyridine (15%), 6,6'-dimethyl derivative (6%)
6-Methylpyridin-3-yl triflate + 5-bromo-2-methoxypyridinePd(OAc)₂/XPhos79<5% byproducts

What spectroscopic and crystallographic methods confirm the structure of this compound?

[Basic]
Structural validation employs:

  • NMR : Aromatic proton coupling patterns (e.g., J = 8.5 Hz for meta-substituted pyridines) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 171.0917) verifies molecular formula .
  • X-ray crystallography : SHELXL refinement resolves bond angles and dihedral angles (e.g., 7.2° inter-ring torsion in 6-methoxy derivatives) . For disordered structures, PLATON SQUEEZE analysis accounts for solvent effects .

What are the primary research applications of this compound in materials science?

[Basic]
The compound is explored for nonlinear optical (NLO) materials due to its symmetric push-pull electronic structure. Key applications include:

  • Third-order NLO polymers : Polycondensation with aromatic dialdehydes yields polymers with high non-resonant nonlinear refractive indices (n₂ > 10⁻¹² cm²/W) for photonic devices .
  • Electroactive frameworks : Substituents (e.g., cyano or amino groups) enhance charge-transfer properties for optoelectronic applications .

How can researchers optimize catalytic systems to improve selectivity in cross-Ullmann coupling?

[Advanced]
Strategies to suppress homo-coupling and enhance regioselectivity:

  • Ligand screening : Bulky ligands (e.g., SPhos) reduce steric hindrance for meta-coupling .
  • Solvent effects : DMA outperforms DMF in stabilizing Pd intermediates, reducing side reactions.
  • Additives : KI (10 mol%) enhances halogen exchange for bromopyridines, improving reactivity .

Experimental design : Use a Design of Experiments (DOE) approach to test Pd/ligand combinations (e.g., Pd(OAc)₂ with BrettPhos, RuPhos) and track byproduct formation via LC-MS.

How to resolve contradictions between solution-phase NMR and solid-state crystallographic data?

[Advanced]
Discrepancies often arise from:

Conformational dynamics : VT-NMR (-50°C to 80°C) identifies rotameric equilibria not evident in XRD .

Crystal packing : π-π interactions distort bond angles. Compare DFT-optimized geometries (B3LYP/6-31G*) with XRD data .

Disordered solvent : PLATON SQUEEZE removes diffuse electron density during SHELXL refinement .

Case study : For 6-methoxy-6'-methyl-3,3'-bipyridine, XRD showed a 7.2° dihedral angle, while NMR suggested coplanarity. VT-NMR confirmed rapid ring rotation, reconciling the data .

What strategies enable regioselective functionalization of the bipyridine core?

Q. [Advanced]

  • Directed ortho-metalation : Use directing groups (e.g., esters) to install substituents at C4/C5 positions .
  • Protecting groups : Temporarily block the carboxylate to permit selective halogenation at C6.
  • Post-synthetic modification : Suzuki-Miyaura coupling on brominated derivatives introduces aryl/heteroaryl groups .

Q. Table 2. Functionalization outcomes

Reaction TypeConditionsYield (%)Regioselectivity
Bromination (NBS, AIBN)CCl₄, 80°C68C4 > C5 (4:1)
Suzuki coupling (PhB(OH)₂)Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O82C6 exclusively

How do electronic substituents influence third-order nonlinear optical properties?

[Advanced]
Symmetric push-pull-push systems (e.g., dibutylamino donor + cyano acceptor) enhance NLO response:

  • Hyperpolarizability : TD-DFT calculations (CAM-B3LYP) correlate with Z-scan measurements (λ = 1300 nm).
  • Polymer integration : Polycondensation retains high n₂ values (Δn ~ 10⁻¹³ cm²/W) but requires rigid spacers to prevent aggregation .

Challenge : Balancing solubility (via alkyl chains) with optical density for device integration.

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